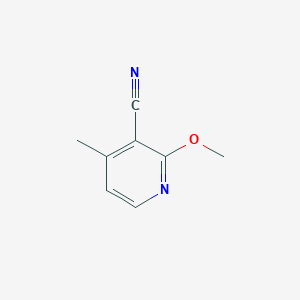

2-Methoxy-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLJHRMCCVPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455683 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149379-71-5 | |

| Record name | 2-methoxy-4-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-4-methylnicotinonitrile (CAS No. 149379-71-5), a substituted nicotinonitrile derivative of interest in medicinal chemistry and drug discovery.[1] Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. The guide covers physicochemical properties, potential synthetic routes, predicted spectral characteristics, reactivity, and safety considerations. All information is presented to support research and development activities, with a strong emphasis on the underlying chemical principles and experimental rationale.

Introduction and Molecular Structure

This compound belongs to the class of nicotinonitriles, which are pyridine rings substituted with a cyano group. This class of compounds is a significant scaffold in medicinal chemistry, forming the core of several marketed drugs.[2] The subject of this guide, this compound, features a methoxy group at the 2-position and a methyl group at the 4-position of the pyridine-3-carbonitrile core. These substitutions are expected to modulate the electronic properties and steric profile of the molecule, influencing its reactivity, biological activity, and pharmacokinetic properties.

The molecular structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The key functional groups are:

-

Nitrile Group (-C≡N): An electron-withdrawing group that can participate in various chemical transformations.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the electron density of the pyridine ring.

-

Methyl Group (-CH₃): An electron-donating and lipophilic group.

Caption: Molecular structure of this compound.

Physicochemical Properties

| Property | Predicted Value / Information | Basis for Prediction / Reference |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.17 g/mol | [1] |

| CAS Number | 149379-71-5 | [1] |

| Appearance | Likely a solid at room temperature | Based on related nicotinonitrile derivatives[3] |

| Melting Point | Estimated to be in the range of 50-100 °C | Substituted nicotinonitriles are typically solids with melting points in this range.[3] |

| Boiling Point | > 153 °C | The boiling point of 2-methoxy-4-methylpyridine is 152-153 °C. The addition of a nitrile group is expected to increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform). Limited solubility in water. | Nicotinonitrile and its derivatives generally show good solubility in organic solvents. |

| pKa (of the pyridine nitrogen) | Estimated to be around 3-4 | The pKa of 4-methylpyridine is ~6, but the electron-withdrawing nitrile group and the methoxy group will decrease the basicity of the pyridine nitrogen. |

Synthesis Methodology

While a specific synthesis for this compound is not widely reported, a plausible and efficient route can be designed based on established methods for the synthesis of substituted nicotinonitriles. A common and versatile approach involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a base.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: One-Pot Synthesis of 2-Alkoxypyridine-3-carbonitriles

This protocol is adapted from a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.

Materials:

-

α,β-Unsaturated ketone (e.g., 3-Penten-2-one)

-

Malononitrile

-

Sodium metal

-

Anhydrous Methanol

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

-

Water (deionized)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to anhydrous methanol at 0-5 °C. Stir until all the sodium has dissolved.

-

Addition of Reactants: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (1.0 equivalent) in anhydrous methanol. Stir for 5 minutes.

-

Condensation: Add the α,β-unsaturated ketone (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the resulting residue in water and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Spectral Properties

The following spectral data are predictions based on the analysis of structurally similar compounds. These predictions are intended to aid in the characterization of synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 6.8 - 7.0 | d | ~5 | Aromatic proton adjacent to the nitrogen and coupled to H-6. |

| H-6 | 8.2 - 8.4 | d | ~5 | Aromatic proton deshielded by the adjacent nitrogen and coupled to H-5. |

| -OCH₃ | 3.9 - 4.1 | s | - | Singlet for the three equivalent protons of the methoxy group. |

| -CH₃ | 2.3 - 2.5 | s | - | Singlet for the three equivalent protons of the methyl group at the 4-position. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 160 - 165 | Carbon attached to the methoxy group and nitrogen. |

| C-3 | 90 - 95 | Carbon bearing the nitrile group, shielded by the adjacent methoxy group. |

| C-4 | 150 - 155 | Carbon attached to the methyl group. |

| C-5 | 115 - 120 | Aromatic CH carbon. |

| C-6 | 148 - 152 | Aromatic CH carbon adjacent to the nitrogen. |

| -CN | 115 - 118 | Nitrile carbon. |

| -OCH₃ | 53 - 56 | Methoxy carbon. |

| -CH₃ | 18 - 22 | Methyl carbon. |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 148. Common fragmentation patterns may include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z = 133, or the loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 117. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₈N₂O.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2220 - 2240 | Stretching |

| C=N, C=C (Aromatic) | 1550 - 1610 | Stretching |

| C-O (Methoxy) | 1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups and the pyridine ring system.

Caption: Potential reaction pathways for this compound.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Reactions at the Methoxy Group: The 2-methoxy group can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles, leading to the formation of 2-substituted pyridines.

-

Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group and the directing effects of the methoxy and methyl groups will influence the position of substitution.

Potential Applications:

Substituted nicotinonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The structural motifs present in this compound make it an attractive starting material for the development of novel compounds with potential applications in areas such as:

-

Oncology: Many kinase inhibitors and other anticancer agents contain a substituted pyridine core.[3]

-

Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system.

-

Inflammatory Diseases: Compounds with anti-inflammatory properties often incorporate substituted heterocyclic rings.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, general guidelines for handling cyanopyridine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: Cyanopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

Analytical Methods

For the analysis and characterization of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. It can provide information on purity and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: Provides confirmation of the presence of key functional groups.

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and confirm the elemental composition.

Conclusion

This compound is a substituted nicotinonitrile with potential applications in drug discovery and development. This technical guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, synthesis, and reactivity. The information presented is intended to serve as a valuable resource for researchers and scientists working with this and related compounds. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and detailed profile of this interesting molecule.

References

- Al-Saleh, B., Abdel-khalik, M. M., & Eltoukhy, A. M. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(9), 2689. [Link]

- Gierczyk, B., Zalas, M., & Schroeder, G. (2012). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Vibrational Spectroscopy, 62, 197-202. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 595276, 2-Methoxy-4,6-dimethylnicotinonitrile.

- CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.

- El-Sayed, N. N. E., & El-Gohary, N. S. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Current Organic Synthesis, 20(1), 2-25. [Link]

- da Silva, A. B. F., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 18(34), 6645-6653. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 252099, 2-methoxypyridine-3-carbonitrile.

- Devaiah, C. T., et al. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 230-236. [Link]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74201, 2-Methoxypyridine.

- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]

- Devaiah, C. T., et al. (2014). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: synthesis, crystal structure, DFT and photophysical studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 124, 230–236. [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline.

- Li, Y., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5267. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Pniewska, B., et al. (1998). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 52(4), 253-258. [Link]

- Cîrîc, L., et al. (2014). 13 C-NMR spectrum of ( 4 ). [Figure]. In Structural NMR Analysis of Two 4H-1,2,4-Triazoles with Potential Biological Activity.

- El-Emary, T. I. (2011). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica, 3(6), 466-475. [Link]

- Pop, R., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(11), 2533. [Link]

- Woźniak, E., & Głowacka, E. (2024).

- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Semantic Scholar. [Link]

- de Oliveira, R. A., et al. (2022). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Journal of Heterocyclic Chemistry, 59(11), 2005-2015. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile: Structure, Synthesis, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile (3-cyanopyridine) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide provides a detailed examination of a specific, yet less-documented member of this class: 2-Methoxy-4-methylnicotinonitrile. While direct literature on this compound is sparse, this document leverages established chemical principles and extensive data on analogous structures to present a comprehensive technical overview. We will explore its molecular architecture, propose a robust synthetic pathway, analyze its expected physicochemical and spectroscopic properties, and discuss its potential as a scaffold in drug discovery based on the well-documented activities of the nicotinonitrile family.

Introduction: The Significance of the Nicotinonitrile Scaffold

The pyridine ring is a fundamental N-heteroaromatic system prevalent in a vast array of physiologically active compounds, including natural products like nicotinic acid and vitamin B6.[2] The introduction of a nitrile group at the 3-position confers unique electronic properties and metabolic stability, making the nicotinonitrile scaffold a privileged structure in drug design. Several marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone, feature this core moiety, highlighting its therapeutic versatility.[1][2]

Derivatives of nicotinonitrile have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antiproliferative and Antitumor[2]

-

Anti-inflammatory[2]

-

Antimicrobial and Antiviral[4]

-

Antioxidant[2]

-

Kinase Inhibition

The 2-alkoxy substituted nicotinonitriles, in particular, have garnered significant attention due to their synthetic accessibility and diverse biological profiles.[3] This guide will focus on this compound, a representative of this promising subclass.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyridine ring substituted with a methoxy group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 4-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 149379-71-5 | Chemical Supplier Databases |

| Molecular Formula | C₈H₈N₂O | - |

| Molecular Weight | 148.17 g/mol | - |

| IUPAC Name | 2-methoxy-4-methylpyridine-3-carbonitrile | - |

| Predicted LogP | ~1.5 - 2.0 | Based on analogs |

| Predicted pKa | ~2-3 (pyridine nitrogen) | Based on electronic effects |

| Appearance | Likely a solid at room temperature | Based on analogs |

The electronic character of the molecule is heavily influenced by its substituents. The electron-withdrawing nitrile group and the pyridine nitrogen decrease the electron density of the ring. Conversely, the methoxy group at the 2-position and the methyl group at the 4-position are electron-donating, which can modulate the overall reactivity and biological interactions of the molecule.

Synthesis of this compound: A Proposed Pathway

While a specific, detailed synthesis for this compound is not extensively published, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-chloro precursor. This is a well-established method for the preparation of 2-alkoxypyridines.[5][6]

The proposed two-step synthesis begins with the preparation of 2-chloro-4-methylnicotinonitrile, followed by its reaction with sodium methoxide.

Step 1: Synthesis of 2-chloro-4-methylnicotinonitrile

The precursor, 2-chloro-4-methylnicotinonitrile (CAS 65169-38-2), can be synthesized through various methods, often involving cyclization and chlorination steps.[7] A common approach involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a chlorinating ring-closure.[7]

Step 2: Methoxylation of 2-chloro-4-methylnicotinonitrile

The key transformation to obtain the target molecule is the substitution of the chlorine atom with a methoxy group. This reaction is typically carried out using sodium methoxide in methanol. The electron-withdrawing nitrile group activates the 2-position of the pyridine ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on analogous reactions and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2-chloro-4-methylnicotinonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-methylnicotinonitrile (1.0 equivalent) in anhydrous methanol.

-

Addition of Methoxide: To the stirred solution, add sodium methoxide (1.0 - 1.2 equivalents). The addition can be done portion-wise as a solid or dropwise if using a solution in methanol. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral features can be predicted:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | - Aromatic protons (2H, likely two singlets or narrow doublets in the 6.5-8.5 ppm range).- Methoxy protons (3H, singlet around 3.9-4.1 ppm).- Methyl protons (3H, singlet around 2.4-2.6 ppm). | The chemical shifts are influenced by the electronic environment of the pyridine ring and the specific substitution pattern. The signals for the aromatic protons would be distinct due to their different environments. |

| ¹³C NMR | - Aromatic carbons (including quaternary carbons) in the 100-165 ppm range.- Nitrile carbon (C≡N) around 115-120 ppm.- Methoxy carbon (-OCH₃) around 50-60 ppm.- Methyl carbon (-CH₃) around 15-25 ppm. | The chemical shifts are characteristic for substituted pyridine rings. The nitrile carbon is a key diagnostic signal. |

| IR Spectroscopy | - Strong, sharp C≡N stretch around 2220-2240 cm⁻¹.- C-O-C stretch (methoxy) around 1250-1050 cm⁻¹.- C=C and C=N stretches (aromatic ring) in the 1400-1600 cm⁻¹ region.- C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. | The nitrile stretch is a highly characteristic and easily identifiable peak in the IR spectrum. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 148. | Corresponding to the molecular weight of C₈H₈N₂O. |

Potential Applications in Drug Discovery

The nicotinonitrile scaffold is a proven pharmacophore. By extension, this compound is a promising starting point for the development of novel therapeutic agents. Its potential applications can be inferred from the known biological activities of related compounds.

Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyridine core. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents on the ring, such as the methoxy and methyl groups of the title compound, can be modified to achieve selectivity and potency for specific kinases.

Sources

- 1. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methylnicotinonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Methoxy-4-methylnicotinonitrile, a crucial heterocyclic building block in medicinal chemistry. The significance of this compound is underscored by its role as a key intermediate in the synthesis of next-generation epigenetic modulators, particularly Enhancer of Zeste Homolog 2 (EZH2) inhibitors like CPI-1205.[1][2] This document offers a detailed exploration of the prevalent synthetic strategies, including a one-pot cyclocondensation and a two-step approach involving the methoxylation of a chlorinated precursor. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the practical knowledge required for the efficient and reliable synthesis of this important molecule.

Introduction: The Significance of this compound in EZH2 Inhibition

The pyridine nucleus is a cornerstone of many biologically active compounds.[3] Within this class, substituted nicotinonitriles are of particular interest due to their versatile reactivity and presence in numerous pharmaceuticals. This compound has recently emerged as a high-value intermediate, primarily due to its incorporation into the structure of potent and selective inhibitors of EZH2.

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas.[2] Consequently, the development of small molecule inhibitors of EZH2 has become a major focus in oncology drug discovery.

CPI-1205 is one such clinical-stage EZH2 inhibitor that has demonstrated significant anti-tumor effects.[2] The this compound moiety is a key component of the pharmacophore of CPI-1205 and related molecules, contributing to the binding affinity and overall efficacy of the inhibitor. Therefore, robust and scalable synthetic methods for its preparation are of paramount importance to support ongoing research and development in this therapeutic area.

This guide will now delve into the practical aspects of synthesizing this compound, presenting two primary, field-proven methodologies.

Synthetic Strategies and Methodologies

There are two principal and well-documented strategies for the synthesis of this compound:

-

Route 1: One-Pot Cyclocondensation Reaction. This elegant approach constructs the substituted pyridine ring in a single step from acyclic precursors.

-

Route 2: Two-Step Synthesis via a Chlorinated Intermediate. This method involves the initial synthesis of a 2-chloro or 2-hydroxy precursor, followed by a nucleophilic substitution reaction to introduce the methoxy group.

The choice between these routes often depends on factors such as the availability of starting materials, desired scale of production, and purification considerations.

Route 1: One-Pot Synthesis via Cyclocondensation

This method provides a direct and efficient route to this compound through the reaction of an appropriate α,β-unsaturated carbonyl compound with malononitrile in a basic methanolic solution.[4] The methanol serves as both the solvent and the source of the methoxy group, while sodium methoxide acts as the base to facilitate the cyclization.

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the deprotonation of malononitrile by sodium methoxide, forming a nucleophilic carbanion. This is followed by a Michael addition to the α,β-unsaturated ketone. Subsequent intramolecular cyclization, tautomerization, and elimination of water lead to the formation of the stable aromatic pyridine ring. The methoxy group is incorporated at the 2-position during this process.

Experimental Protocol

Materials:

-

(E)-4-(Dimethylamino)but-3-en-2-one (or a similar enone precursor)

-

Malononitrile

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure: [4]

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Reaction Initiation: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (0.08 mol) in anhydrous methanol (70 mL) while maintaining the temperature at 5 °C. Stir the mixture for 5 minutes.

-

Addition of the Enone: Slowly add a solution of the α,β-unsaturated ketone (e.g., (E)-4-(Dimethylamino)but-3-en-2-one) (0.1 mol) in anhydrous methanol (150 mL) dropwise over a period of 2 hours.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting oily residue in water (250 mL) and extract with dichloromethane (10 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane) to afford pure this compound.

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [4] |

| Molecular Weight | 148.16 g/mol | [4] |

| Appearance | Solid | |

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, Me), 4.01 (s, 3H, MeO), 6.78 (d, J=5.3 Hz, 1H, H-C5), 8.18 (d, J=5.3 Hz, 1H, H-C6) | [4] |

| ¹³C NMR (CDCl₃) | δ 19.6 (Me), 53.9 (MeO), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2) | [4] |

| Mass Spectrum (70 eV) | m/z (%): 148 (48.9) [M+], 147 (100), 119 (50.5), 118 (54.4) | [4] |

Route 2: Two-Step Synthesis via a Chlorinated Intermediate

This alternative strategy involves the initial preparation of 2-chloro-4-methylnicotinonitrile, which is then converted to the target molecule via a nucleophilic aromatic substitution reaction with sodium methoxide.

Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile

A common method for the synthesis of this chlorinated intermediate involves a condensation reaction followed by chlorination.[5]

Experimental Protocol (Illustrative): [5]

-

Condensation: React (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile in the presence of a catalyst (e.g., piperidine acetate) in a suitable solvent (e.g., methanol) at room temperature.

-

Cyclization and Chlorination: The intermediate from the condensation step is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), and heated to reflux.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and extracted with an organic solvent. The crude product is then purified, typically by chromatography or recrystallization, to yield 2-chloro-4-methylnicotinonitrile.

Step 2: Methoxylation of 2-Chloro-4-methylnicotinonitrile

The 2-chloro substituent on the pyridine ring is activated towards nucleophilic substitution. This allows for its displacement by a methoxide anion.

Reaction Mechanism:

The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr). The methoxide ion, a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing cyano group and the ring nitrogen. The intermediate then expels the chloride ion to restore aromaticity, yielding the final product, this compound.

Experimental Protocol (Adapted from a similar reaction): [6]

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methylnicotinonitrile (1 equivalent) in anhydrous methanol.

-

Addition of Base: To the stirred solution, add a solution of sodium methoxide in methanol (1 equivalent) at ambient temperature.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature for several hours (e.g., 16 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Overview of the primary synthetic routes to this compound.

Caption: Simplified mechanism for the methoxylation step in Route 2.

Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the development of important therapeutic agents, most notably EZH2 inhibitors for the treatment of cancer. This guide has detailed two effective and reproducible synthetic strategies. The one-pot cyclocondensation offers an efficient and atom-economical approach, while the two-step method via a chlorinated intermediate provides a robust alternative. The choice of synthetic route will be dictated by the specific requirements of the research or manufacturing environment. As the field of epigenetics continues to yield novel therapeutic targets, the demand for versatile and efficiently synthesized building blocks like this compound is expected to grow. Further process optimization to enhance yields, reduce costs, and improve the environmental footprint of these syntheses will be a key area of future research.

References

- Al-Mousawi, S. M., El-Apasery, M. A., & Elgemeie, G. H. (1998). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. Journal of Chemical Research, Synopses, (7), 422-423.

- Elgemeie, G. H., Azzam, R. S., & El-Dien, A. G. S. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European journal of medicinal chemistry, 73, 136–144.

- Garuti, L., Roberti, M., & Bottegoni, G. (2011). EZH2 inhibitors: a patent review.

- WO2018/222795 A1. (2018). Preparation of substituted pyridinone compounds as EZH2 inhibitors.

- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile.

- CN103508945A. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of medicinal chemistry, 59(21), 9928–9941.

- US11970451B1. (2024). 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22347227, 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile.

- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

- CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.

- PubMed. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.

Sources

- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 6. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile and Its Isomer for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methoxy-4-methylnicotinonitrile, correctly identified by its IUPAC name 2-methoxy-4-methylpyridine-3-carbonitrile , and its key isomer, 4-methoxy-2-methylpyridine-3-carbonitrile . This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these valuable heterocyclic compounds.

Introduction to Substituted Nicotinonitriles

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are fundamental scaffolds in medicinal chemistry. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. The methoxy and methyl groups, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on two constitutional isomers, 2-methoxy-4-methylpyridine-3-carbonitrile and 4-methoxy-2-methylpyridine-3-carbonitrile, highlighting their distinct characteristics and synthetic pathways.

Nomenclature and Structural Elucidation

The correct IUPAC nomenclature is crucial for unambiguous scientific communication. The compound of interest, this compound, is systematically named 2-methoxy-4-methylpyridine-3-carbonitrile . Its key isomer is 4-methoxy-2-methylpyridine-3-carbonitrile .

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2-methoxy-4-methylpyridine-3-carbonitrile | 1424386-48-2 (Predicted) | C₈H₈N₂O | 148.16 g/mol |

| 4-Methoxy-2-methylnicotinonitrile | 4-methoxy-2-methylpyridine-3-carbonitrile | 902171-51-1 | C₈H₈N₂O | 148.17 g/mol |

Synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile

A straightforward and efficient one-step synthesis for 2-methoxypyridine-3-carbonitriles has been developed, which can be adapted for the synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile.[1] This method involves the condensation of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in a methanol-sodium methoxide system.

General Synthetic Protocol

The synthesis proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated ketone, followed by cyclization and subsequent aromatization.

Reaction Scheme:

Caption: General synthesis of 2-methoxypyridine-3-carbonitriles.

Step-by-Step Methodology: [1]

-

Preparation of Sodium Methoxide Solution: Dissolve sodium metal (0.1 mol) in anhydrous methanol (70 ml) at 5°C to prepare a fresh sodium methoxide solution.

-

Addition of Malononitrile: To the freshly prepared sodium methoxide solution, add propanedinitrile (5.3 g, 0.08 mol) in anhydrous methanol (70 ml). Stir the mixture for 5 minutes.

-

Addition of the α,β-Unsaturated Ketone: Dropwise, add the corresponding α,β-unsaturated ketone (0.1 mol) in anhydrous methanol (150 ml) to the reaction mixture over a period of 2 hours. For the synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile, the required starting material would be pent-3-en-2-one.

-

Reaction: Reflux the reaction mixture for 90 minutes.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the resulting oil in water (250 ml) and extract with dichloromethane (10 x 50 ml).

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent to yield the crude product. Further purification can be achieved by column chromatography.

Spectroscopic Characterization of 2-methoxy-4-methylpyridine-3-carbonitrile

The structure of the synthesized compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methoxy group protons (around 4.0 ppm), a singlet for the methyl group protons (around 2.5 ppm), and two doublets in the aromatic region for the pyridine ring protons. For the closely related 2-methoxy-4-methylpyridine, the aromatic protons appear at δ 6.97 (s, 1H) and 8.94 (s, 1H).[1]

-

¹³C NMR (CDCl₃): Characteristic peaks would be observed for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 55 ppm), the methyl carbon (around 20 ppm), and the carbons of the pyridine ring. For a similar compound, 2-methoxy-4,6-dimethylpyridine-3-carbonitrile, the nitrile carbon appears at 113.9 ppm, the methoxy carbon at 53.9 ppm, and the pyridine ring carbons at 96.8, 117.9, 149.6, 154.2, and 164.2 ppm.[1]

-

IR (KBr): A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2220 cm⁻¹.[2]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 148.

The Isomer: 4-methoxy-2-methylpyridine-3-carbonitrile

The constitutional isomer, 4-methoxy-2-methylpyridine-3-carbonitrile (CAS No: 902171-51-1), presents a different substitution pattern that can lead to distinct biological activities and chemical properties.

Synthesis of 4-methoxy-2-methylpyridine-3-carbonitrile

Known Properties of 4-methoxy-2-methylpyridine-3-carbonitrile

-

Molecular Formula: C₈H₈N₂O

-

Molecular Weight: 148.17 g/mol

-

Boiling Point: 278 °C

-

SMILES: CC1=NC=CC(=C1C#N)OC

Applications in Drug Discovery and Development

Substituted nicotinonitriles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. They are key intermediates in the synthesis of numerous pharmaceuticals.

The methoxy group, in particular, is a prevalent substituent in many approved drugs. It can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[3]

While specific applications for 2-methoxy-4-methylpyridine-3-carbonitrile and its 4-methoxy-2-methyl isomer are not extensively detailed in the public domain, their structural motifs are found in compounds with various therapeutic applications, including:

-

Anticancer Agents: Nicotinonitrile derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation.[4]

-

Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.

-

Cardiovascular Drugs: Certain substituted pyridines have shown activity as cardiovascular agents.

The differential positioning of the electron-donating methoxy and methyl groups in these two isomers can lead to distinct electronic and steric profiles, potentially resulting in different biological targets and potencies. Further research into the biological activities of these specific isomers is warranted.

Safety and Handling

Substituted nicotinonitriles should be handled with care in a laboratory setting. While specific toxicity data for 2-methoxy-4-methylpyridine-3-carbonitrile is not available, related compounds exhibit potential hazards.

General Safety Precautions:

-

Harmful if swallowed, in contact with skin, or if inhaled. [5][6][7]

-

May cause respiratory irritation. [5]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-methoxy-4-methylpyridine-3-carbonitrile and its isomer, 4-methoxy-2-methylpyridine-3-carbonitrile, are valuable building blocks for medicinal chemistry and drug discovery. Their synthesis, while requiring careful planning, is achievable through established methods in heterocyclic chemistry. The strategic incorporation of methoxy and methyl groups on the nicotinonitrile scaffold offers opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding of these compounds to aid researchers in their exploration of this important class of molecules.

References

- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-773.

- Al-Jaber, H., Al-Sheikh, A., & Al-Zaydi, K. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3485.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Elgemeie, G. H., et al. (2020).

- PubChem. (n.d.). 2-methoxy-4-methylpyridine.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 3. 2-Methoxy-4-Methylpyridine-3-Carbonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-methylnicotinonitrile

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of drug discovery and development, a comprehensive understanding of a molecule's physical properties is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to a thorough exploration of the physical characteristics of 2-Methoxy-4-methylnicotinonitrile, a compound of interest within the broader class of substituted pyridines—a scaffold known for its diverse biological activities.

It is important to note that publicly available, experimentally determined data for this compound is limited. This is not uncommon for novel or niche compounds in the early stages of investigation. Therefore, this guide adopts a dual approach. Firstly, it presents the available predicted and supplier-provided data for the target molecule. Secondly, and more crucially, it provides detailed, field-proven experimental protocols for determining these core physical properties. This methodological focus is designed to empower researchers by not just stating what a property is, but by elucidating how it is reliably measured and why specific experimental choices are made. The insights provided are grounded in established principles of physical chemistry and analytical science, ensuring a trustworthy and authoritative resource.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to confirm its molecular structure and formula. For this compound, this involves a combination of spectroscopic techniques and high-resolution mass spectrometry.

Chemical Structure and Formula

The molecular structure of this compound consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a nitrile group at the 3-position.

Molecular Formula: C₈H₈N₂O

** IUPAC Name:** 2-methoxy-4-methylpyridine-3-carbonitrile

CAS Number: 17099-63-5

Caption: Chemical structure of this compound.

Molecular Weight

The molecular weight is a fundamental physical property that is crucial for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | Calculated |

| Exact Mass | 148.063663 g/mol | Calculated |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The exact mass is experimentally verified using HRMS, typically with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote ionization.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard with a mass close to that of the analyte. This ensures high mass accuracy.

-

Infusion and Ionization: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle generates a fine spray of charged droplets.

-

Desolvation and Ion Transfer: The charged droplets evaporate, and the resulting gas-phase ions are transferred into the mass analyzer.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high resolution and accuracy. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 149.0715.

-

Data Analysis: The measured m/z is compared to the theoretical exact mass to confirm the elemental composition.

Expert Insight: The choice of ionization technique is critical. ESI is a "soft" ionization method that minimizes fragmentation, making it ideal for determining the molecular ion peak.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various physical and biological systems.

Melting Point

The melting point is a key indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

Predicted Data: While no experimentally determined melting point is readily available in the literature, a reasonable estimate based on similar structures would be in the range of 50-100 °C. For instance, the structurally related 2-Methoxy-4,6-dimethylnicotinonitrile has a reported melting point.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and other thermal transitions.

-

Sample Preparation: A small amount of the crystalline solid (1-5 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, typically with a heating rate of 5-10 °C/min over a range that brackets the expected melting point.

-

Heating and Data Acquisition: The sample and reference pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak can be used to calculate the enthalpy of fusion.

Expert Insight: A sharp melting peak in DSC is a strong indication of high purity. Impurities will typically broaden the melting peak and depress the melting point.

A Technical Guide to the Solubility of 2-Methoxy-4-methylnicotinonitrile: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Methoxy-4-methylnicotinonitrile, a substituted pyridine derivative, presents a molecular structure of interest within drug discovery pipelines. This technical guide addresses the notable absence of publicly available experimental solubility data for this compound. In lieu of empirical values, this document provides a comprehensive, predictive analysis of its solubility based on first principles of physical chemistry and structural analogy. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to generate precise, reliable solubility data in their own laboratories. This guide is structured to empower drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and solvent solubility stands as a primary gatekeeper to success. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a prerequisite for rational formulation development, predicting in vivo behavior, and ensuring reproducible results in preclinical and clinical studies.

As of the date of this publication, specific experimental solubility data for this compound (CAS: 149379-71-5) is not documented in publicly accessible scientific literature. This guide, therefore, adopts a dual-pronged approach: first, to provide an expert, predictive assessment of its solubility characteristics based on its molecular structure, and second, to equip researchers with a robust, self-validating experimental framework for its precise determination.

Physicochemical Properties and Predicted Solubility Profile

To formulate a hypothesis on the solubility of this compound, we must first dissect its molecular architecture and key physicochemical parameters.

Molecular Structure and Functional Group Analysis

-

Compound Name: this compound

-

CAS Number: 149379-71-5[1]

-

Molecular Formula: C₈H₈N₂O[1]

-

Molecular Weight: 148.17 g/mol [1]

The structure consists of a pyridine ring, which is a weakly basic and polar aromatic heterocycle. This ring is substituted with three key functional groups that dictate its solubility behavior:

-

Methoxy Group (-OCH₃): This is a polar ether group. The oxygen atom can act as a hydrogen bond acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic alkyl group. Its presence will slightly decrease aqueous solubility.

-

Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor. This feature is expected to significantly contribute to the compound's solubility in polar solvents.

Predictive Analysis

Based on the "like dissolves like" principle, the combination of the polar pyridine ring, methoxy group, and nitrile group suggests that This compound is likely to be a polar molecule .

-

Aqueous Solubility: The presence of multiple hydrogen bond acceptors (the pyridine nitrogen, the methoxy oxygen, and the nitrile nitrogen) suggests at least moderate solubility in water. However, the aromatic ring and the methyl group introduce hydrophobic character, which will limit its miscibility. Therefore, it is predicted to be sparingly to moderately soluble in aqueous media .

-

Organic Solvent Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the potential for hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted due to strong dipole-dipole interactions with the nitrile and methoxy groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the compound's overall polarity.

-

This predictive analysis provides a strong starting point for solvent selection in experimental work.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a rigorous and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[2]

Principle

The shake-flask method involves equilibrating an excess amount of the solid solute in a chosen solvent at a constant temperature until the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which represents the thermodynamic solubility.[3]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (crystalline solid, purity >97%)[1]

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, DMSO)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Isothermal shaker bath or temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any microscopic solid particles. Causality Note: This step is critical. Failure to remove all solid particles will lead to an overestimation of solubility.

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the pre-validated linear range of your analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound against a standard calibration curve.

-

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor applied.

-

Validation: Repeat the experiment in triplicate to ensure the reproducibility and reliability of the data.

Workflow Diagram

Caption: Workflow for experimental solubility determination via the shake-flask method.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2-Methoxy-4,6-dimethylnicotinonitrile, provides a basis for prudent laboratory practice.

-

Hazards: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This safety information is based on analogous compounds and should be supplemented with a compound-specific risk assessment before any experimental work is undertaken.

Conclusion

This guide provides a necessary framework for understanding and quantifying the solubility of this compound. The predictive analysis, grounded in its molecular structure, suggests it is a polar compound with moderate aqueous solubility and good solubility in polar organic solvents. This hypothesis serves as an essential starting point for formulation scientists. The detailed shake-flask protocol and workflow diagrams offer a clear and actionable path for researchers to generate the precise, high-quality solubility data required for advancing drug development projects. Adherence to these rigorous experimental and safety protocols will ensure the generation of trustworthy and reproducible results, paving the way for successful downstream applications.

References

- PubChem.2-Methoxy-4,6-dimethylnicotinonitrile. [Link]

- Glende, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Bergström, C. A., et al. (2014). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

Spectroscopic Characterization of 2-Methoxy-4-methylnicotinonitrile: A Technical Guide

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-4-methylnicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in various applications due to the versatile reactivity of the nitrile group and the electronic properties of the substituted pyridine ring. This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the characterization of this molecule.

Due to the limited availability of published experimental data for this compound, this guide will leverage a data-rich analogue, 2-Methoxy-4,6-dimethylnicotinonitrile , as a case study. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this closely related compound, we can establish a robust predictive framework for the spectroscopic signature of this compound. This approach not only provides a practical solution to a data gap but also reinforces the fundamental principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis of this compound, both ¹H and ¹³C NMR are indispensable.

Foundational Principles and Experimental Rationale

The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are used to avoid large solvent signals that would otherwise obscure the analyte's resonances.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing groups, like the nitrile (-CN) and the pyridine nitrogen, will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, will shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield).[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.[3]

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[2]

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Caption: Workflow for NMR data acquisition and analysis.

Spectroscopic Data: A Comparative Analysis

The following tables present the experimental ¹H and ¹³C NMR data for the reference compound, 2-Methoxy-4,6-dimethylnicotinonitrile, and the predicted data for our target molecule, this compound.

Table 1: ¹H NMR Data (Reference: 2-Methoxy-4,6-dimethylnicotinonitrile)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.64 | s | 1H | H-5 (aromatic) |

| 3.96 | s | 3H | -OCH₃ (methoxy) |

| 2.49 | s | 3H | C-6 -CH₃ (methyl) |

| 2.38 | s | 3H | C-4 -CH₃ (methyl) |

Source: Publicly available data.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 (aromatic) |

| ~6.8 | d | 1H | H-5 (aromatic) |

| ~4.0 | s | 3H | -OCH₃ (methoxy) |

| ~2.4 | s | 3H | C-4 -CH₃ (methyl) |

Rationale for Predictions: The absence of the C-6 methyl group in the target molecule will lead to the H-5 and H-6 protons being present. The H-6 proton is expected to be significantly downfield due to its proximity to the electron-withdrawing nitrogen atom.[2] The H-5 proton will be coupled to the H-6 proton, resulting in a doublet. The chemical shifts of the methoxy and C-4 methyl groups are predicted to be similar to the reference compound.

Table 3: ¹³C NMR Data (Reference: 2-Methoxy-4,6-dimethylnicotinonitrile)

| Chemical Shift (δ, ppm) | Assignment |

| 162.7 | C-2 (-OCH₃) |

| 159.0 | C-6 (-CH₃) |

| 149.0 | C-4 (-CH₃) |

| 116.9 | -C≡N (nitrile) |

| 116.1 | C-5 |

| 94.0 | C-3 (-CN) |

| 53.6 | -OCH₃ (methoxy) |

| 24.5 | C-6 -CH₃ (methyl) |

| 19.1 | C-4 -CH₃ (methyl) |

Source: Publicly available data.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (-OCH₃) |

| ~150 | C-6 |

| ~149 | C-4 (-CH₃) |

| ~117 | -C≡N (nitrile) |

| ~117 | C-5 |

| ~95 | C-3 (-CN) |

| ~54 | -OCH₃ (methoxy) |

| ~19 | C-4 -CH₃ (methyl) |

Rationale for Predictions: The carbon chemical shifts are predicted to be largely similar to the reference compound, with the C-6 carbon now being a methine carbon and expected to be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Foundational Principles and Experimental Rationale

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key functional groups in this compound that will give rise to characteristic absorption bands include:

-

C≡N (Nitrile): A sharp, intense absorption band is expected in the range of 2240-2220 cm⁻¹ for aromatic nitriles. Conjugation with the pyridine ring slightly lowers the frequency compared to aliphatic nitriles.[4]

-

C-O (Methoxy): The C-O stretching vibration of the methoxy group will appear as a strong band in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C and C=N: Stretching vibrations of the pyridine ring will result in several bands in the 1600-1450 cm⁻¹ region.

-

C-H (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract the atmospheric and instrumental absorptions.[5]

-

Sample Preparation : For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a single drop is sufficient.

-

Sample Spectrum Acquisition : The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum.[6]

Caption: Workflow for FT-IR data acquisition.

Spectroscopic Data: Predicted IR Absorptions

Table 5: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl, methoxy) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600, ~1570, ~1470 | Medium | Aromatic C=C and C=N ring stretches |

| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy) |

| ~1030 | Strong | Symmetric C-O-C stretch (methoxy) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Foundational Principles and Experimental Rationale

In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺˙). The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The fragmentation pattern is often predictable and provides valuable structural information.[7]

For this compound, the molecular ion peak would confirm the molecular weight. Common fragmentation pathways for substituted pyridines include the loss of the substituents and cleavage of the pyridine ring.[8]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.[9]

-

Ionization : The sample is vaporized and then ionized, typically by electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).[10]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: General workflow for mass spectrometry analysis.

Spectroscopic Data: A Comparative and Predictive Analysis

The molecular weight of 2-Methoxy-4,6-dimethylnicotinonitrile is 162.19 g/mol . The GC-MS data available shows a prominent peak at m/z 162, corresponding to the molecular ion.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Notes |

| 148 | [M - CH₃]⁺ | Loss of the methyl group. |

| 147 | [M - H - CH₃]⁺ | Subsequent loss of a hydrogen radical. |

| 121 | [M - CH₃ - HCN]⁺ | Loss of the methyl group and hydrogen cyanide from the ring. |

| 118 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

Rationale for Predictions: The molecular weight of this compound is 148.17 g/mol . The molecular ion peak is therefore expected at m/z 148. The fragmentation pattern is predicted based on the known fragmentation of substituted pyridines and ethers, with the loss of the methyl and methoxy groups being common pathways. Cleavage of the pyridine ring with the elimination of HCN is also a characteristic fragmentation for nicotinonitrile derivatives.

Conclusion

This technical guide has outlined the key spectroscopic techniques for the characterization of this compound. By utilizing experimental data from the closely related compound 2-Methoxy-4,6-dimethylnicotinonitrile and applying fundamental spectroscopic principles, we have provided a comprehensive predicted spectroscopic profile for the target molecule. The detailed protocols and workflows presented herein offer a robust framework for researchers in the synthesis and analysis of novel substituted pyridine compounds. The combination of NMR, IR, and MS provides a self-validating system for unambiguous structure determination, which is a critical step in the advancement of drug discovery and materials science.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).

- Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Publications. (2021).

- FTIR Standard Operating Procedure. (n.d.).

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).